N1-(3,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide
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Description
N1-(3,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Potential Anticancer Agents
Research has identified novel compounds with structures incorporating elements similar to "N1-(3,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide" that exhibit promising anticancer activities. For instance, a study on the synthesis of α-aminophosphonate derivatives containing a 2-oxoquinoline structure demonstrated moderate to high levels of antitumor activities against various cancer cell lines. These compounds have shown potent inhibitory activities, comparable to or exceeding that of 5-fluorouracil, a widely used chemotherapy drug. The action of these compounds includes inducing apoptosis in cancer cells, indicating their potential as anticancer agents (Fang et al., 2016).
Synthesis Methodologies
In the realm of chemical synthesis, compounds structurally related to "N1-(3,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide" have been the focus of studies exploring efficient synthesis methods. One approach detailed the autoxidative generation of 1,2,3,4-tetrahydroisoquinolin-1-one and tetrahydro-β-carbolin-1-one, highlighting the versatility of these methods in producing complex heterocyclic compounds. This research contributes to the broader understanding of chemical reactions that can be applied to synthesize a wide range of biologically active compounds (Bois-choussy et al., 2001).
Biological Interactions and Applications
Further studies have explored the interactions of similar compounds with biological systems, shedding light on their potential therapeutic applications. For instance, research into the blockade of orexin receptors with compounds structurally similar to "N1-(3,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide" has provided insights into the modulation of sleep-wake cycles, offering a basis for developing novel sleep aids. These findings underscore the therapeutic potential of such compounds in addressing sleep disorders (Dugovic et al., 2009).
properties
IUPAC Name |
N-(3,4-dimethylphenyl)-N'-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S/c1-17-6-12-23(13-7-17)34(32,33)29-14-4-5-20-9-11-22(16-24(20)29)28-26(31)25(30)27-21-10-8-18(2)19(3)15-21/h6-13,15-16H,4-5,14H2,1-3H3,(H,27,30)(H,28,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGVFWQPEVGJBAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=C(C=C3)NC(=O)C(=O)NC4=CC(=C(C=C4)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(3,4-dimethylphenyl)-N2-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide |
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